molecular formula C₂₄H₃₉N₃O₁₇ B1139652 5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid CAS No. 385398-89-0

5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Cat. No.: B1139652
CAS No.: 385398-89-0
M. Wt: 641.58
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N3O17/c1-8(29)25-11(21(37)38)6-41-22-16(27-10(3)31)19(36)18(35)14(43-22)7-42-24(23(39)40)4-12(32)15(26-9(2)30)20(44-24)17(34)13(33)5-28/h11-20,22,28,32-36H,4-7H2,1-3H3,(H,25,29)(H,26,30)(H,27,31)(H,37,38)(H,39,40)/t11-,12?,13+,14?,15?,16?,17+,18?,19?,20?,22?,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQCCEVOMHPMKD-JTEWIGCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)NC(=O)C)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1C(CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC[C@@H](C(=O)O)NC(=O)C)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39N3O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid involves a series of protection, deprotection, and glycosylation reactions. The process typically starts with diisopropylidene galactopyranose and sialic acid . The synthetic route includes the use of various protecting groups to ensure the selective formation of the desired glycosidic bonds.

Chemical Reactions Analysis

5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid involves its interaction with specific antibodies. The compound’s N-acetyl group plays a crucial role in antibody binding, making it a target for immune responses . The molecular targets include cancer cells that overexpress the STn antigen, leading to the activation of immune pathways that target these cells .

Comparison with Similar Compounds

5-acetamido-2-[[5-acetamido-6-[(2S)-2-acetamido-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is unique due to its specific glycosylation pattern. Similar compounds include:

These compounds share structural similarities but differ in their glycosylation patterns and biological roles. This compound’s unique sialylation makes it particularly significant in cancer research .

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